molecular formula C6H11NO2 B1286397 2-Amino-2-cyclobutylacetic acid CAS No. 28024-69-3

2-Amino-2-cyclobutylacetic acid

Cat. No. B1286397
CAS RN: 28024-69-3
M. Wt: 129.16 g/mol
InChI Key: FZENWFNLDOYYFB-UHFFFAOYSA-N
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Description

2-Amino-2-cyclobutylacetic acid is a compound of interest due to its incorporation into highly rigid beta-peptides and its potential applications in medicinal chemistry and the design of peptide folding structures. The compound is a beta-amino acid with a cyclobutane ring, which contributes to its structural rigidity and potential biological activity .

Synthesis Analysis

The synthesis of 2-amino-2-cyclobutylacetic acid and its derivatives has been achieved through various synthetic routes. Enantiodivergent synthetic sequences have been developed to prepare derivatives of the compound, including enantio and diastereomers. A key photochemical (2+2) cycloaddition reaction has been utilized to access all four stereoisomers of the compound in enantiomerically pure form . Additionally, a refined synthesis approach has improved the efficiency and simplicity of obtaining enantiomerically pure 2-aminocyclobutanecarboxylic acids, providing easier access to the racemic cis-cyclobutane beta-amino acid core .

Molecular Structure Analysis

The molecular structure of 2-amino-2-cyclobutylacetic acid derivatives has been characterized by NMR structural studies and DFT theoretical calculations. These studies have revealed the presence of strong intramolecular hydrogen bonds leading to cis-fused [4.2.0]octane structural units. This confers high rigidity to the molecules both in solution and in the gas phase. A cis-trans conformational equilibrium has also been observed, influenced by the rotation around the carbamate N-C(O) bond, with the trans form being the major conformer .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-2-cyclobutylacetic acid derivatives has been explored in various contexts. For instance, the compound has been used to synthesize oligopeptides with stable helical conformations and sheet-like structures, depending on the stereochemistry of the amino acid. These oligopeptides have shown biological activities and unique foldamer structures . Additionally, the compound has been used to synthesize analogs with antimicrobial activity, such as (1s,2s)-1-hydroxy-2-aminocyclobutane-1-acetic acid, which has shown enhanced antibacterial activity against gram-positive organisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-2-cyclobutylacetic acid derivatives are closely related to their rigid cyclobutane ring structure. This rigidity impacts the compound's conformational stability and its ability to form intramolecular hydrogen bonds. The solid-state structure of these compounds is characterized by the absence of the cis-trans conformational equilibrium observed in solution and the presence of intermolecular hydrogen bonds . The synthesis of these compounds often involves protecting groups and chiral auxiliaries to control stereochemistry and facilitate purification .

Safety and Hazards

The safety information for 2-Amino-2-cyclobutylacetic acid indicates that it is a solid substance at room temperature. It has a GHS07 pictogram with a warning signal word. The hazard statements include H315, H319, and H335, and the precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

2-amino-2-cyclobutylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZENWFNLDOYYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559272
Record name Amino(cyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclobutylacetic acid

CAS RN

28024-69-3
Record name α-Aminocyclobutaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28024-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amino(cyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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